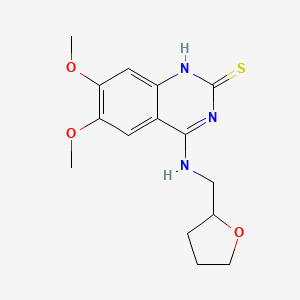
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione is a member of quinazolines.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : A study detailed the synthesis of related quinazoline derivatives from starting materials like 2-amino-4,5-dimethoxybenzoic acid through processes such as cyclization, chlorination, and substitution (Liu Hai-bin, 2011).
- Intermediate in Drug Synthesis : Quinazoline derivatives have been used as intermediates in the synthesis of drugs like Doxazosin, Terazosin, and Prazosin, with research indicating various methods to produce these compounds (Zheng Xiao-hui, 2011).
Biological Activities
- Anticancer Activity : Some quinazoline derivatives have demonstrated anti-cancer activity against certain cell lines, suggesting potential therapeutic applications (Li Bao-lin, 2011).
- Antimalarial Potential : A variety of 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antimalarial activity, identifying promising leads for antimalarial drug development (Yuki Mizukawa et al., 2021).
- Antimicrobial and Anti-inflammatory Properties : Novel quinazoline derivatives have been synthesized and shown to possess antimicrobial and anti-inflammatory properties, indicating their potential in therapeutic applications (Asmaa E Kassab et al., 2016).
Pharmaceutical Applications
- Development of Antitubercular Agents : Research has identified novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis, with potential as antitubercular agents (Christopher R M Asquith et al., 2019).
Chemical Properties and Synthesis
- Chemical Structure Analysis : The molecular structure of related compounds has been characterized using techniques like NMR and MS, providing insights into their chemical properties and potential applications (C. Lai et al., 1997).
properties
Product Name |
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(oxolan-2-ylmethylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H19N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h6-7,9H,3-5,8H2,1-2H3,(H2,16,17,18,22) |
InChI Key |
CTYSCOMGJSFQHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3CCCO3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)
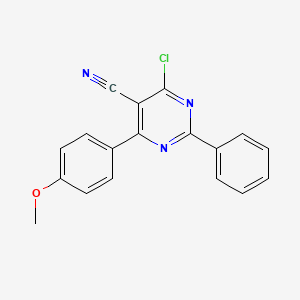
![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)
![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)
![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(1-piperidinylmethyl)purine-2,6-dione](/img/structure/B1225874.png)
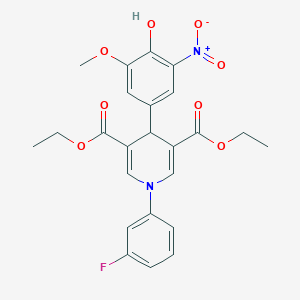
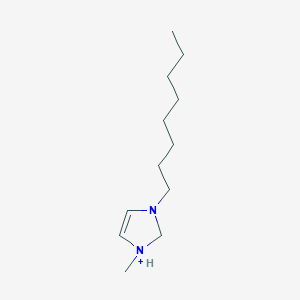
![benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl]propan-2-yl ester](/img/structure/B1225879.png)
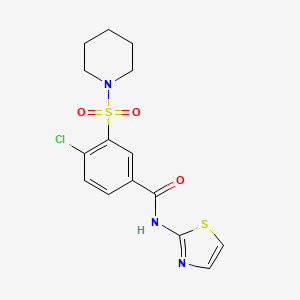
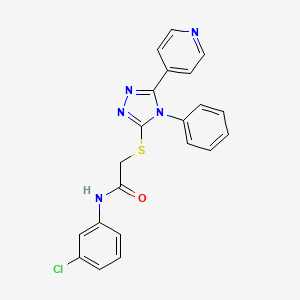
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea](/img/structure/B1225883.png)
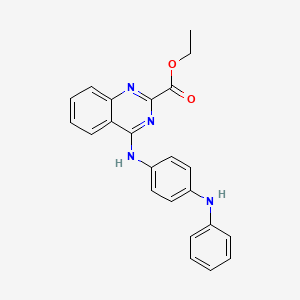
![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)